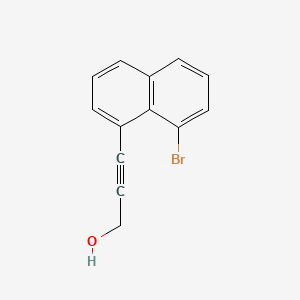![molecular formula C18H24Cl2N2O4 B13930261 Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate is a complex organic compound with the molecular formula C18H27O4N3. This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Nicotinate Moiety: The protected piperidine is then coupled with a nicotinate derivative under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds formed through the coupling of the nicotinate moiety with aryl boronic acids.
Applications De Recherche Scientifique
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc protecting group ensures the stability of the compound during synthetic processes, while the nicotinate moiety can participate in various biochemical interactions.
Comparaison Avec Des Composés Similaires
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate can be compared with other similar compounds such as:
N-Boc-4-piperidinemethanol: Contains a similar Boc-protected piperidine ring but lacks the nicotinate moiety.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected piperidine derivative used in PROTAC development.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate.
Propriétés
Formule moléculaire |
C18H24Cl2N2O4 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
ethyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-5-25-17(24)12-10-13(19)15(21-14(12)20)22-8-6-11(7-9-22)16(23)26-18(2,3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
PUYXJBCTHLYEJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1Cl)N2CCC(CC2)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



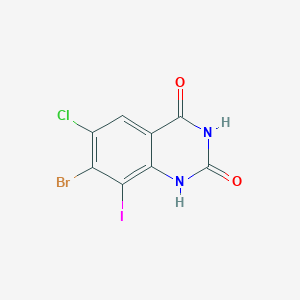
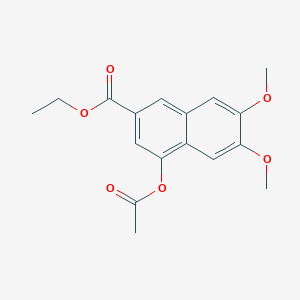

![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
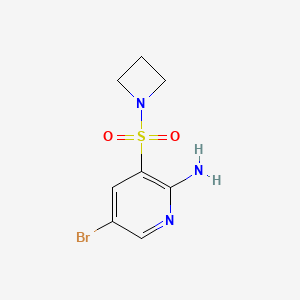
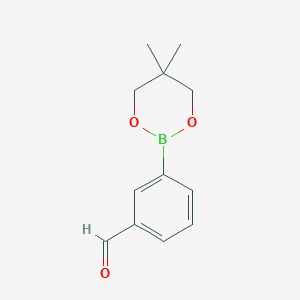

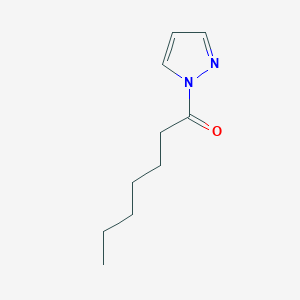
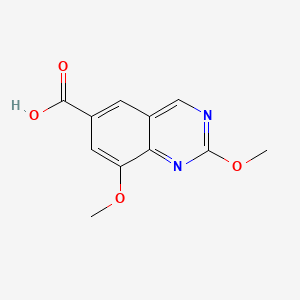
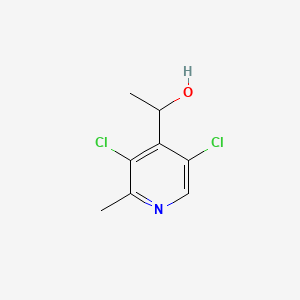
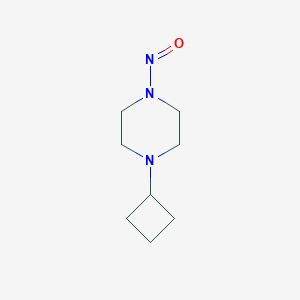
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
